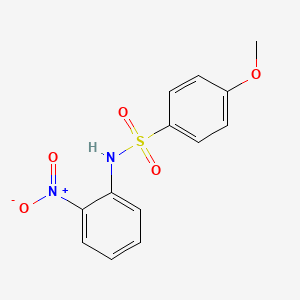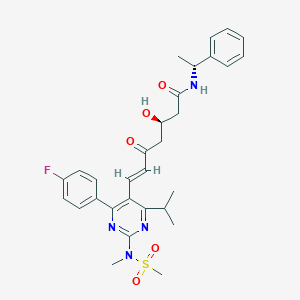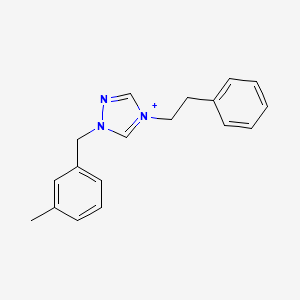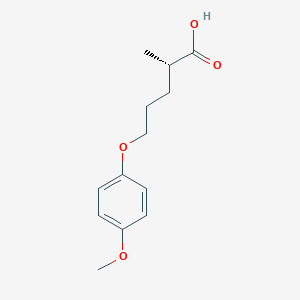
4-methoxy-N-(2-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14N2O5S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and starting materials are used on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-(2-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino-N-(2-nitrophenyl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Applications De Recherche Scientifique
4-methoxy-N-(2-nitrophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2-nitrophenyl)benzenesulfonamide is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and sulfonamide groups may play a role in binding to these targets, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-N-(2-nitrophenyl)benzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
4-chloro-N-(2-nitrophenyl)benzenesulfonamide: Similar structure but with a chloro group instead of a methoxy group.
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide: Similar structure but with an additional methyl group on the nitrophenyl ring.
Uniqueness
4-methoxy-N-(2-nitrophenyl)benzenesulfonamide is unique due to the presence of both a methoxy group and a nitro group on the aromatic rings
Propriétés
Formule moléculaire |
C13H12N2O5S |
|---|---|
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
4-methoxy-N-(2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O5S/c1-20-10-6-8-11(9-7-10)21(18,19)14-12-4-2-3-5-13(12)15(16)17/h2-9,14H,1H3 |
Clé InChI |
SQJAYQBTXZAYTN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B13361041.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361045.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361047.png)
![(2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361059.png)

![6-phenyl-N-(prop-2-yn-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13361068.png)

![6-(4-Iodophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361078.png)

![2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one](/img/structure/B13361096.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361111.png)
